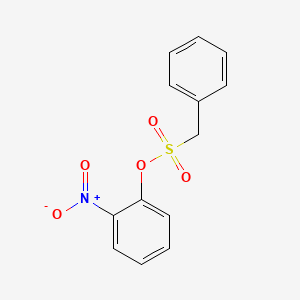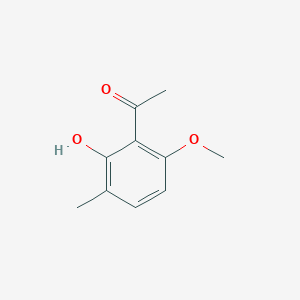
1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-6-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone can be compared with other similar compounds such as:
2-Hydroxy-6-methoxyacetophenone: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Hydroxy-4-methoxyacetophenone: The position of the methoxy group is different, leading to variations in chemical behavior and applications.
2-Hydroxy-3-methylacetophenone: Lacks the methoxy group, which influences its solubility and reactivity.
The uniqueness of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56504-43-9 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(2)11)10(6)12/h4-5,12H,1-3H3 |
InChI-Schlüssel |
GGTKXGUKKOAFLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
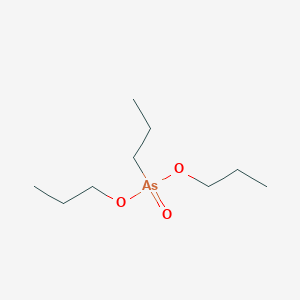
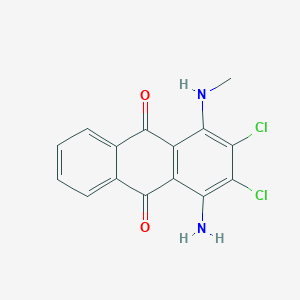
stannane](/img/structure/B14629820.png)

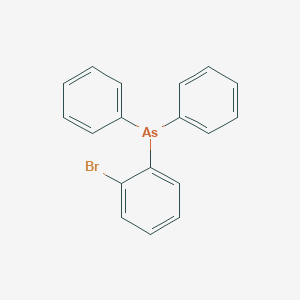
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

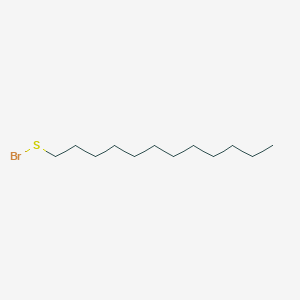
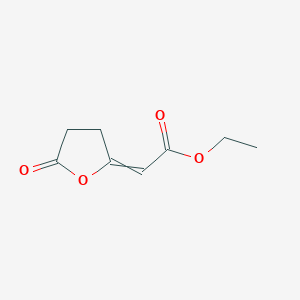
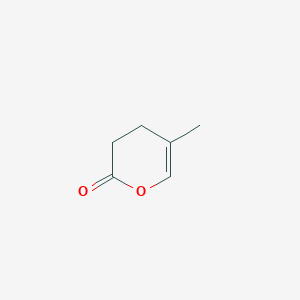
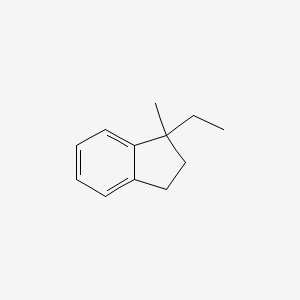
octylsulfanium bromide](/img/structure/B14629853.png)
